molecular formula C11H13Cl2NO5 B1474301 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid CAS No. 1148027-03-5

1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B1474301
CAS No.: 1148027-03-5
M. Wt: 310.13 g/mol
InChI Key: QXUDWBIOORUHKZ-VOTSOKGWSA-N
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Description

1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and a dichloroprop-2-enoyl group

Preparation Methods

The synthesis of 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

Chemical Structure and Properties

Chemical Formula: C12H14Cl2N2O4
Molecular Weight: 307.16 g/mol
CAS Number: 1417982-23-0

The compound features a cyclohexane ring with amino and carboxylic acid functional groups, along with a dichloropropenoyl moiety. This unique structure suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds similar to 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition: The presence of the carboxylic acid and amino groups suggests potential for inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, indicating a possible antimicrobial role.
  • Anti-inflammatory Effects: Some derivatives have been studied for their anti-inflammatory properties, which could be relevant in treating chronic inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study conducted on related dichloropropene derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .
  • Enzyme Inhibition Studies:
    • Research on enzyme kinetics revealed that compounds with similar structures inhibited key metabolic enzymes at nanomolar concentrations. This points towards the potential of this compound as a lead compound for drug development targeting metabolic disorders .
  • Anti-inflammatory Research:
    • A recent investigation into the anti-inflammatory effects of related compounds indicated a reduction in pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Toxicological Profile

The toxicological profile of dichloropropene derivatives is critical for understanding the safety and efficacy of this compound. The following table summarizes key toxicological data:

Toxicological ParameterValue/Description
Acute Toxicity (LD50)Varies by derivative; typically low
Chronic Exposure EffectsPotential carcinogenicity noted in some studies
Environmental ImpactHigh volatility and potential for soil contamination

Properties

IUPAC Name

1-[[(E)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUDWBIOORUHKZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
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1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
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1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
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1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 5
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Reactant of Route 6
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid

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